molecular formula C25H29N7O3 B10823004 BHQ-1 amine

BHQ-1 amine

Cat. No.: B10823004
M. Wt: 475.5 g/mol
InChI Key: WNHATIZJCRCMEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BHQ-1 amine is synthesized through a series of chemical reactions involving the substitution of electron-donating and withdrawing groups on aromatic rings. The process typically involves the formation of a polyaromatic-azo backbone, which is crucial for its quenching properties .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated coupling techniques. The compound is often produced as a 5’-Phosphoramidite or 3’-CPG for oligonucleotide modification .

Chemical Reactions Analysis

Types of Reactions

BHQ-1 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

BHQ-1 amine has a wide range of scientific research applications, including:

Mechanism of Action

BHQ-1 amine exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. It absorbs energy from a fluorescent dye and re-emits it as heat, effectively quenching the fluorescence. This mechanism allows for high signal-to-noise ratios and precise detection in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BHQ-1 amine is unique due to its broad absorption range (480-580 nm) and high quenching efficiency. It is particularly effective in quenching green and yellow dyes, such as 6-carboxyfluorescein (6-FAM), tetrachlorofluorescein (TET), and hexachlorofluorescein (HEX) .

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

N'-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C25H29N7O3/c1-17-6-11-21(24(14-17)32(33)34)28-29-22-16-25(35-4)23(15-18(22)2)30-27-19-7-9-20(10-8-19)31(3)13-5-12-26/h6-11,14-16H,5,12-13,26H2,1-4H3

InChI Key

WNHATIZJCRCMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCN)OC)[N+](=O)[O-]

Origin of Product

United States

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